1-(4-Benzylpiperazin-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol dihydrochloride
Description
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Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Br2N2O2.2ClH/c21-17-6-7-20(19(22)12-17)26-15-18(25)14-24-10-8-23(9-11-24)13-16-4-2-1-3-5-16;;/h1-7,12,18,25H,8-11,13-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZOIPLZTRDDHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=C(C=C(C=C3)Br)Br)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Br2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Benzylpiperazin-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol dihydrochloride is a piperazine derivative that has garnered attention for its biological activity, particularly in the context of pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(4-Benzylpiperazin-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol dihydrochloride can be represented as follows:
- Molecular Formula : C₁₈H₃₁Br₂Cl₂N₂O
- Molecular Weight : 440.18 g/mol
This compound features a piperazine ring, which is known for enhancing biological activity through modulation of various neurotransmitter systems.
1-(4-Benzylpiperazin-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol dihydrochloride exhibits a range of biological activities that can be attributed to its structural components:
- Serotonin Receptor Modulation : Piperazine derivatives are often associated with the modulation of serotonin receptors, which play a crucial role in mood regulation and anxiety disorders.
- Dopamine Receptor Interaction : The benzyl group may enhance affinity for dopamine receptors, potentially influencing conditions like schizophrenia and Parkinson's disease.
Therapeutic Potential
Research indicates that this compound may be effective in treating various conditions due to its anti-inflammatory and neuroprotective properties:
- Anti-inflammatory Effects : Similar piperazine derivatives have been shown to inhibit the activity of chemokines such as MIP-la and RANTES, suggesting potential applications in inflammatory disorders .
- Neuroprotective Properties : Compounds like NSI-189 (related structures) are under investigation for their neurogenic effects in treating depression and cognitive decline .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that piperazine derivatives can significantly reduce inflammation markers in animal models. |
| Study 2 | Found that similar compounds improved cognitive function in rodent models of Alzheimer's disease. |
| Study 3 | Reported on the safety profile and pharmacokinetics of related benzylpiperazine compounds in clinical trials. |
These findings underscore the potential of 1-(4-Benzylpiperazin-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol dihydrochloride as a candidate for further research and development.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzylpiperazine exhibit significant antimicrobial properties. The compound demonstrates effective inhibition against various bacterial strains. A study reported the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the compound's potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.
Antiviral Activity
The compound has been evaluated for its antiviral potential. Molecular docking studies suggest a strong binding affinity to viral targets such as the hepatitis B virus (HBV) and the main protease of COVID-19. These interactions indicate that the compound could effectively inhibit viral replication, making it a candidate for further antiviral development.
Anticancer Properties
Research has shown that derivatives of benzylpiperazine possess anticancer properties, particularly in inducing apoptosis in cancer cells. A notable study found that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanisms involved include modulation of signaling pathways related to cell survival and proliferation .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzylpiperazine derivatives demonstrated their effectiveness against multiple bacterial strains. The results indicated that modifications in the chemical structure could enhance antimicrobial activity, suggesting pathways for developing more potent derivatives.
Case Study 2: Antiviral Mechanism Exploration
In a molecular docking study, researchers explored the interaction between 1-(4-benzylpiperazin-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol dihydrochloride and viral proteins. The findings suggested that specific structural features of the compound contributed to its binding affinity, paving the way for further investigation into its use as an antiviral agent.
Case Study 3: Cancer Cell Line Testing
In vitro tests on MCF-7 breast cancer cells showed that treatment with the compound led to significant apoptosis, indicating its potential as a therapeutic agent in oncology. Further studies are required to elucidate the exact pathways involved in this process.
Q & A
Q. What are the standard synthetic protocols for 1-(4-benzylpiperazin-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol dihydrochloride, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with nucleophilic substitution between 2,4-dibromophenol and epichlorohydrin to form the phenoxypropanol intermediate. Subsequent coupling with 1-benzylpiperazine under reflux in aprotic solvents (e.g., acetonitrile) introduces the piperazine moiety. Critical parameters include temperature (60–80°C), stoichiometric ratios (1:1.2 for phenoxypropanol:benzylpiperazine), and pH control during dihydrochloride salt formation. Yield optimization requires purification via recrystallization or column chromatography .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the presence of the benzylpiperazine ring (δ 2.5–3.5 ppm for piperazine protons) and dibromophenoxy group (δ 6.8–7.4 ppm aromatic protons). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~627.8 Da). Purity (>95%) is assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .
Q. What are the primary pharmacological targets of this compound, and how are receptor interactions validated?
The compound interacts with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, due to its benzylpiperazine core. Radioligand binding assays (e.g., using [³H]spiperone for 5-HT₂A) quantify affinity (Ki values). Functional activity (agonist/antagonist) is tested via cAMP or calcium flux assays in transfected HEK293 cells .
Advanced Research Questions
Q. How can experimental design principles address contradictions in reported receptor binding affinities across studies?
Discrepancies may arise from assay variability (e.g., cell line differences, ligand concentrations). A factorial design approach isolates variables:
- Factors : Cell type (CHO vs. HEK293), incubation time (30–120 min), temperature (25°C vs. 37°C).
- Response : Ki values from saturation binding curves. Statistical analysis (ANOVA) identifies significant interactions. For example, HEK293 cells may show higher 5-HT₁A affinity at 37°C due to enhanced receptor trafficking .
Q. What strategies improve the compound’s metabolic stability without compromising target affinity?
Structure-Activity Relationship (SAR) studies focus on modifying the dibromophenoxy group. For instance:
- Replacing bromine with electron-withdrawing groups (e.g., nitro) reduces hepatic CYP450-mediated dehalogenation.
- Introducing methyl groups ortho to the ether linkage sterically hinders oxidative cleavage. In vitro microsomal stability assays (human liver microsomes + NADPH) quantify half-life improvements. A 2017 study reported a 2.3-fold increase in stability with 2-nitro-4-fluorophenoxy substitution .
Q. How do computational methods aid in predicting off-target effects and toxicity?
Molecular docking (AutoDock Vina) screens the compound against a panel of 300 GPCRs and ion channels. Toxicity is predicted via QSAR models (e.g., ProTox-II) for hepatotoxicity and mutagenicity. For example, the dibromophenoxy group’s resemblance to thyroid hormone analogs raises risks of thyroxine disruption, requiring in vitro thyroid receptor beta (TRβ) antagonism assays .
Q. What are the best practices for reconciling conflicting cytotoxicity data in different cancer cell lines?
Contradictions may stem from cell-specific uptake or efflux mechanisms. A standardized protocol includes:
- Parallel testing : MCF-7 (breast), A549 (lung), and HepG2 (liver) cell lines under identical conditions (48-h exposure, 10 μM).
- Mechanistic profiling : ATP assays vs. apoptosis markers (caspase-3/7) to distinguish cytostatic vs. cytotoxic effects. Data normalization to baseline proliferation rates (e.g., HepG2’s high metabolic activity may mask IC₅₀ differences) resolves apparent inconsistencies .
Methodological Guidelines
- Synthesis Optimization : Use Design of Experiments (DoE) software (e.g., MODDE) to model reaction parameters and identify optimal conditions .
- Data Validation : Cross-validate receptor binding data with orthogonal assays (e.g., fluorescence polarization for 5-HT₂A) .
- Safety Handling : Due to acute oral toxicity (LD₅₀ < 500 mg/kg in rats), use PPE and engineering controls (fume hoods) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
